REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S([N:22]=[N+:23]=[N-])(=O)=O)=CC=1.N12CCCN=C1CCCCC2>C(#N)C>[CH2:11]([O:10][C:8](=[O:9])[C:7](=[N+:22]=[N-:23])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:12]
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
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N12CCCCCC2=NCCC1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Solvent is removed to dryness
|
Type
|
CUSTOM
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Details
|
the residue is purified by chromatography (gradient petroleum ether/dichloromethane from 90/10 to 80/20)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C1=CC=CC=C1)=[N+]=[N-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |